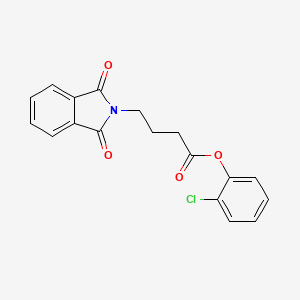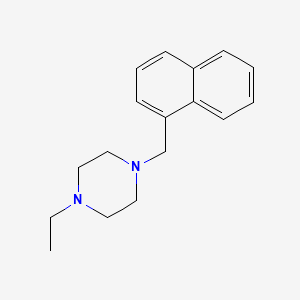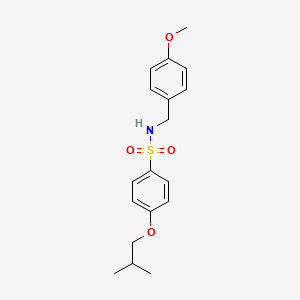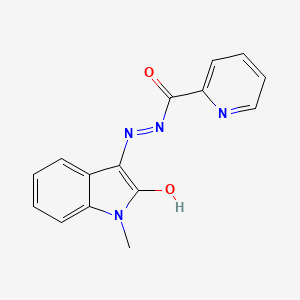
2-chlorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including condensation, chlorination, esterification, and sometimes electrochemical processes. For example, compounds similar to 2-chlorophenyl butanoate derivatives can be synthesized through reactions involving electrooxidative chlorination or condensation processes followed by specific functional group transformations (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983), (Shuang-hu, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques such as X-ray diffraction, IR, 1H NMR, and 13C NMR spectroscopy. These techniques provide insights into the arrangement of atoms within the molecule and the conformation of the molecular structure (Rimaz et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 2-chlorophenyl butanoate derivatives can include nucleophilic substitutions, electrophilic additions, and rearrangements depending on the presence of functional groups and reaction conditions. The reactivity and mechanism of these reactions are influenced by the molecular structure of the compounds involved (Jolivette, Kende, & Anders, 1998).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and crystalline structure, are critical for understanding the behavior of these compounds under different conditions. These properties can be determined experimentally and are essential for the application and handling of the compound (Jebas et al., 2013).
Eigenschaften
IUPAC Name |
(2-chlorophenyl) 4-(1,3-dioxoisoindol-2-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c19-14-8-3-4-9-15(14)24-16(21)10-5-11-20-17(22)12-6-1-2-7-13(12)18(20)23/h1-4,6-9H,5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBRXQQNCPGMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chlorophenyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[(3-{methyl[2-(2-pyridinyl)ethyl]amino}-1-piperidinyl)methyl]benzoate](/img/structure/B5628371.png)
![8-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5628382.png)
![1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5628405.png)
methanol](/img/structure/B5628407.png)
![1-(4-fluorophenyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5628415.png)
![(3S*,4R*)-4-methyl-1-{5-[(methylthio)methyl]-2-furoyl}piperidine-3,4-diol](/img/structure/B5628423.png)

![2-(3-phenylpropyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628440.png)
![2-(2-furyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5628441.png)

![4-{1-[(5-ethylpyridin-2-yl)methyl]piperidin-3-yl}benzoic acid](/img/structure/B5628457.png)
![N-[2-(trifluoromethyl)phenyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5628464.png)